molecular formula C23H18N4O3S B12591457 (2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 876462-32-7

(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B12591457
CAS No.: 876462-32-7
M. Wt: 430.5 g/mol
InChI Key: YPELMKWFGRYKRC-UHFFFAOYSA-N
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Description

(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a phenylimino group, and a phenyldiazenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thioamide with an α-halo acid or its derivative under basic conditions.

    Introduction of the Phenylimino Group: This step involves the condensation of the thiazolidinone with aniline or its derivatives in the presence of a suitable catalyst.

    Attachment of the Phenyldiazenyl Group: The final step is the diazotization of an aromatic amine followed by coupling with the phenoxyacetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenylimino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

Uniqueness

  • Structural Features : The presence of both the phenyldiazenyl and phenylimino groups makes it unique compared to other thiazolidinone derivatives.
  • Biological Activity : Its specific interactions with molecular targets may result in unique biological activities not observed with similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

876462-32-7

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

3-[2-(4-phenyldiazenylphenoxy)acetyl]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18N4O3S/c28-21(27-22(29)16-31-23(27)24-17-7-3-1-4-8-17)15-30-20-13-11-19(12-14-20)26-25-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

YPELMKWFGRYKRC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)C(=O)COC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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